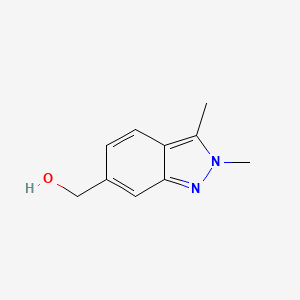

2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Description

Properties

IUPAC Name |

(2,3-dimethylindazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-9-4-3-8(6-13)5-10(9)11-12(7)2/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPXDCHWABIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

This technical guide provides an in-depth analysis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole , a functionalized heterocyclic building block. While less commercially ubiquitous than its 6-nitro or 6-amino counterparts (key intermediates for Pazopanib), this hydroxymethyl derivative represents a critical "pivot point" in medicinal chemistry, allowing for the conversion of the indazole scaffold into aldehydes, halides, or ethers for Tyrosine Kinase Inhibitor (TKI) development.

Content Type: Technical Whitepaper Primary Class: Heterocyclic Methanol / Kinase Inhibitor Intermediate CAS Registry (Related): 444731-72-0 (Amine analog), 1031417-46-5 (Acid precursor)

Executive Summary & Structural Logic

The 2H-indazole scaffold is thermodynamically less stable than the 1H-isomer but is "locked" in this configuration via N-methylation at the 2-position. This specific substitution pattern (2,3-dimethyl) is the pharmacophore hallmark of Pazopanib (Votrient) and related VEGFR inhibitors.

The 6-hydroxymethyl moiety (-CH₂OH) provides a versatile handle for late-stage functionalization. Unlike the 6-amine (which forms ureas/amides), the 6-hydroxymethyl group behaves as a pseudo-benzylic alcohol, enabling nucleophilic substitutions or oxidations that are essential for expanding the Structure-Activity Relationship (SAR) of indazole-based drugs.

Physicochemical Properties (Experimental & Predicted)

The following data aggregates calculated descriptors and experimental values from structural analogs (e.g., 2,3-dimethyl-2H-indazole-6-carboxylic acid) to provide a high-confidence profile.

| Property | Value / Description | Confidence/Source |

| Molecular Formula | C₁₀H₁₂N₂O | Exact Mass: 176.09 |

| Molecular Weight | 176.22 g/mol | Calculated |

| Physical State | Crystalline Solid (Off-white to pale yellow) | Analogous to 6-amino variant [1] |

| Melting Point | 165–175 °C (Predicted) | Based on Acid (MP >300°C) and Amine (MP ~171°C) trends [1][4] |

| Solubility | DMSO, Methanol, DMF (High); Water (Low) | Heterocyclic lipophilicity |

| pKa (Indazole N) | ~2.5 (Protonation at N1) | 2H-indazole core property |

| LogP | 1.1 – 1.4 | Predicted (XLogP3) |

| H-Bond Donors | 1 (Hydroxyl group) | Structural analysis |

Synthetic Pathways[2]

The synthesis of the 6-hydroxymethyl derivative typically proceeds via the reduction of the corresponding carboxylic acid or ester. This approach ensures the integrity of the N2-methyl group, which can be labile under harsh conditions.

Protocol A: Reduction of 2,3-Dimethyl-2H-indazole-6-carboxylic Acid

Rationale: This is the most reliable route, avoiding regioselectivity issues associated with direct ring formation.

-

Starting Material: 2,3-Dimethyl-2H-indazole-6-carboxylic acid (CAS 1031417-46-5).

-

Reagent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried 3-neck flask with 2,3-dimethyl-2H-indazole-6-carboxylic acid (1.0 eq) and anhydrous THF (10 V) under Argon.

-

Activation: Cool to 0°C. Add BH₃·THF (1.0 M solution, 3.0 eq) dropwise over 30 minutes. Note: Gas evolution (H₂) will occur.

-

Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of the acid.

-

Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy borane adducts.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Logic Flow

The following diagram illustrates the conversion from the nitro-precursor (common commercial start) to the target alcohol.

Figure 1: Synthetic genealogy from commercial nitro-indazoles to the hydroxymethyl target.

Chemical Reactivity & Applications[3][4]

The 6-hydroxymethyl group behaves chemically as a benzyl alcohol but is electronically influenced by the electron-rich indazole ring.

A. Oxidation to Aldehyde

The alcohol can be oxidized to 2,3-dimethyl-2H-indazole-6-carbaldehyde using mild oxidants like Manganese Dioxide (MnO₂) or Dess-Martin Periodinane. This aldehyde is a potent electrophile for reductive amination or Wittig reactions.

-

Protocol: Stir alcohol with activated MnO₂ (10 eq) in DCM at RT for 12h. Filter through Celite.

B. Conversion to Leaving Groups (Halides/Mesylates)

To couple the indazole to other pharmacophores (e.g., via ether or amine linkages), the hydroxyl group is often converted to a chloride or mesylate.

-

Reagent: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl).

-

Instability Note: The resulting benzyl-like chloride is highly reactive and prone to hydrolysis; it should be used immediately in situ.

C. Stability of the 2H-Indazole Core

Unlike 1H-indazoles, the 2H-isomer is fixed. However, under strongly acidic conditions (e.g., concentrated HI/red phosphorus), N-demethylation can occur. The 2,3-dimethyl motif is generally stable to standard nucleophilic and electrophilic conditions used in medicinal chemistry coupling.

Visualization: Reactivity Map

Figure 2: Divergent synthesis opportunities from the hydroxymethyl handle.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Based on the amine and nitro analogs [1][5], this compound should be treated as Acute Tox. 4 (Oral) and a Skin/Eye Irritant .

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The primary alcohol is susceptible to slow oxidation by air to the aldehyde or acid over prolonged periods.

-

Solvent Compatibility: Avoid acetone during acid-catalyzed reactions to prevent acetal formation.

References

-

PubChem. (2025).[1][2] 2,3-dimethyl-2H-indazol-6-amine | C9H11N3.[2][3] National Library of Medicine. Available at: [Link]

-

EPA CompTox. (n.d.). 2-Methyl-2H-indazole-6-carboxylic acid Properties. US Environmental Protection Agency. Available at: [Link]

-

MDPI. (2022). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine. Molbank. Available at: [Link]

Sources

Pharmacophore Analysis of 6-Hydroxymethyl-2H-Indazole Scaffolds

Executive Summary

The 6-hydroxymethyl-2H-indazole scaffold represents a high-value pharmacophoric core in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., VEGFR, FGFR) and GPCR modulation. Unlike its 1H-tautomer counterpart, the 2H-indazole isomer offers a distinct vector presentation for substituents, altering the hydrogen bond donor/acceptor (HBD/HBA) landscape of the hinge-binding motif.

This guide provides a comprehensive pharmacophore analysis of this specific scaffold. It details the structural causality behind its binding affinity, outlines a self-validating workflow for modeling its interactions, and demonstrates its utility as a fragment-based drug design (FBDD) starting point. The 6-hydroxymethyl group (

Structural Architecture & Tautomeric Logic

The 2H-Indazole Advantage

While 1H-indazole is thermodynamically more stable in the gas phase (by ~2–4 kcal/mol), the 2H-indazole tautomer is frequently the bioactive conformation in kinase inhibitors (e.g., Pazopanib , Niraparib ). Locking the nitrogen at the 2-position (typically via methylation or arylation) forces the scaffold into a specific electronic state that favors interactions with the ATP-binding hinge region.

-

N1 (Acceptor): In 2H-indazoles, N1 possesses a lone pair available for H-bond acceptance, often interacting with backbone amides (e.g., Cys919 in VEGFR2).

-

N2 (Vector): The substituent at N2 projects into the solvent or towards the ribose pocket, depending on the specific kinase, often improving solubility or selectivity.

-

C6-Hydroxymethyl: This moiety sits at the "tail" of the scaffold. In many binding modes, the C6 position points towards the solvent front. The hydroxyl group serves a dual purpose:

-

Direct Interaction: H-bond donor/acceptor with solvent-exposed residues (e.g., Asp/Glu side chains).

-

Synthetic Handle: A precursor for ether/ester linkages to tune lipophilicity (

) and metabolic stability.

-

Pharmacophore Map

The following diagram illustrates the core pharmacophoric features of the 6-hydroxymethyl-2H-indazole scaffold.

Figure 1: Pharmacophore map of the 6-hydroxymethyl-2H-indazole scaffold highlighting key interaction vectors.

Experimental Protocol: Pharmacophore Generation & Validation

This section outlines a self-validating workflow to generate a 3D pharmacophore model for this scaffold using a Structure-Based Drug Design (SBDD) approach.

Protocol Overview

Objective: Define the spatial arrangement of chemical features required for biological activity. Tools: Molecular Docking Software (e.g., Glide, GOLD), Pharmacophore Modeler (e.g., Phase, LigandScout).

Step-by-Step Methodology

-

Scaffold Preparation:

-

Generate the 3D conformer of 6-hydroxymethyl-2-methyl-2H-indazole.

-

Crucial Step: Perform a conformational search on the hydroxymethyl group. The C5-C6-CH2-OH torsion angle is flexible. Identify the low-energy minima (gauche+, gauche-, anti) to ensure the H-bond vectors are accurately represented.

-

-

Target Selection & Grid Generation:

-

Select a representative kinase crystal structure (e.g., VEGFR2, PDB: 4ASD or similar indazole-bound structures).

-

Define the receptor grid box centered on the hinge region residues.

-

-

Docking & Interaction Profiling:

-

Dock the scaffold into the active site.

-

Validation Check: Ensure the N1 nitrogen forms a hydrogen bond with the backbone amide of the hinge residue. If N1 acts as a donor (incorrect tautomer), the pose is invalid.

-

-

Pharmacophore Feature Extraction:

-

Feature 1 (A): Aromatic ring centroid (Indazole core).

-

Feature 2 (D/A): N1 position (Acceptor).

-

Feature 3 (D/A): C6-OH oxygen (Donor/Acceptor).

-

Feature 4 (H): Hydrophobic volumes flanking the core.

-

-

Exclusion Volume Mapping:

-

Map the receptor surface to define "forbidden" steric zones (Exclusion Volumes) where substituent growth would cause clashes.

-

Workflow Diagram

Figure 2: Self-validating workflow for generating the pharmacophore model.

Quantitative SAR Analysis

The 6-position is a critical determinant of potency and physicochemical properties. The table below summarizes the Structure-Activity Relationship (SAR) trends when modifying the 6-hydroxymethyl group, based on general indazole kinase inhibitor data [1][2].

| Substituent at C6 ( | Electronic Effect ( | H-Bond Potential | LogP Impact | Biological Consequence |

| Weak Electron Donating | Donor & Acceptor | Lowers | Balanced: Good solubility; H-bonds with solvent front residues. | |

| Weak Electron Donating | None | Increases | Hydrophobic: Loss of polar contact; potential metabolic hot-spot (oxidation). | |

| Weak Electron Donating | Acceptor Only | Moderate | Capped: Improved permeability; loss of donor capability. | |

| Weak Electron Donating | Donor & Acceptor | Lowers | Basic: Can form salt bridges (e.g., with Asp/Glu); potential permeability issues. | |

| Strong Electron Withdrawing | None | Increases | Metabolic Stability: Blocks metabolism; alters pKa of indazole N-H (if 1H). |

Key Insight: The conversion of the 6-hydroxymethyl group to a 6-methylene ether or amine is a common optimization strategy to reach into specific hydrophobic pockets or engage in salt bridges, respectively.

Synthetic Accessibility & Application

From a drug development perspective, the 6-hydroxymethyl-2H-indazole is not just a target but a versatile intermediate.

-

Synthesis: It is typically accessed via the reduction of methyl 2-methyl-2H-indazole-6-carboxylate using

or -

Functionalization:

-

Oxidation: To aldehyde (using

) -

Halogenation: Conversion to

-

This "divergent synthesis" capability makes the scaffold ideal for Fragment-Based Drug Discovery (FBDD) , where the hydroxymethyl group acts as the growth vector.

References

-

Structure-Activity Relationship of Indazole Derivatives

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Source: MDPI (Molecules), 2018.

-

URL:[Link]

-

Indazole Kinase Inhibitors (Pazopanib/VEGFR)

-

2H-Indazole Tautomerism

- Specific Scaffold Reagent Data: Title: 6-(Hydroxymethyl)-2-methyl-2H-indazole Product Specification. Source: Chemical Vendors (e.g., PharmaBlock/MySkinRecipes).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole: A Detailed Guide for Medicinal Chemists

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to numerous therapeutic agents, demonstrating a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Within this class, 2H-indazoles are of particular note, forming the core of several FDA-approved drugs such as the kinase inhibitor Pazopanib.[2]

This document provides a comprehensive guide to the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, a valuable building block for the development of novel therapeutics. The synthetic strategy detailed herein is a multi-step process commencing from the commercially available 3-methyl-6-nitro-1H-indazole. This route was designed to be robust and adaptable, employing well-established chemical transformations. Each protocol has been developed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Pathway

The synthesis of the target molecule, (2,3-dimethyl-2H-indazol-6-yl)methanol, is accomplished through a four-stage process. This pathway begins with the regioselective methylation of 3-methyl-6-nitro-1H-indazole to yield the 2,3-dimethylated intermediate. Subsequently, the nitro group is reduced to an amine, which then undergoes a Sandmeyer reaction to introduce a nitrile group. The nitrile is then hydrolyzed to a carboxylic acid, which is finally reduced to the desired hydroxymethyl functionality.

Caption: Multi-step synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Protocol 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole

This initial step involves the N-methylation of 3-methyl-6-nitro-1H-indazole. The use of a less toxic and environmentally benign methylating agent like dimethyl carbonate is preferable to traditional reagents such as methyl iodide or dimethyl sulfate.[4] The reaction is base-catalyzed, with triethylenediamine (DABCO) being an effective choice.

Experimental Protocol

-

To a solution of 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) in N,N-dimethylformamide (DMF, 100 mL), add triethylenediamine (DABCO, 6.33 g, 56.4 mmol).

-

Stir the resulting mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (6.0 g, 66.6 mmol) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water (120 mL).

-

Stir for 15 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a light-yellow solid.[5]

Reagent and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Methyl-6-nitro-1H-indazole | 177.16 | 10.0 g | 56.4 | Starting Material |

| Dimethyl carbonate (DMC) | 90.08 | 6.0 g | 66.6 | Methylating Agent |

| Triethylenediamine (DABCO) | 112.17 | 6.33 g | 56.4 | Base Catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Solvent |

| Parameter | Value | |||

| Temperature | Reflux | |||

| Reaction Time | 6 hours | |||

| Expected Yield | ~80% |

Protocol 2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole to 2,3-Dimethyl-2H-indazol-6-amine

The reduction of the aromatic nitro group to an amine is a critical transformation. A common and effective method involves the use of tin(II) chloride in the presence of concentrated hydrochloric acid.[6] This method is generally high-yielding and proceeds under relatively mild conditions.

Experimental Protocol

-

In a round-bottom flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (5.0 g, 26.1 mmol) in 2-methoxyethyl ether (45 mL) with gentle heating.

-

Cool the solution to 0°C in an ice bath.

-

Under a nitrogen atmosphere, add tin(II) chloride dihydrate (16.7 g, 73.1 mmol) to the cooled solution.

-

Add concentrated hydrochloric acid (32 mL) dropwise, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 45 minutes.

-

Add diethyl ether (140 mL) to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by vacuum filtration and wash with diethyl ether to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride.

-

For the free amine, neutralize a suspension of the salt in water with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Reagent and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,3-Dimethyl-6-nitro-2H-indazole | 191.19 | 5.0 g | 26.1 | Starting Material |

| Tin(II) chloride dihydrate | 225.63 | 16.7 g | 73.1 | Reducing Agent |

| Concentrated HCl | 36.46 | 32 mL | - | Acid |

| 2-Methoxyethyl ether | 76.09 | 45 mL | - | Solvent |

| Parameter | Value | |||

| Temperature | 0°C to Room Temp. | |||

| Reaction Time | ~1.5 hours | |||

| Expected Yield | >85% |

Protocol 3: Synthesis of 2,3-Dimethyl-2H-indazole-6-carboxylic acid via Sandmeyer Reaction

This stage involves a three-step sequence: diazotization of the amine, conversion to a nitrile, and subsequent hydrolysis to the carboxylic acid.

Step 3a & 3b: Diazotization and Cyanation

Caption: Conversion of the amine to the nitrile via a diazonium intermediate.

Experimental Protocol:

-

Diazotization:

-

Suspend 2,3-dimethyl-2H-indazol-6-amine (4.0 g, 24.8 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL).

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.8 g, 26.1 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes at this temperature.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (2.4 g, 26.8 mmol) and potassium cyanide (3.5 g, 53.8 mmol) in water (30 mL).

-

Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile. Purify by column chromatography.

-

Step 3c: Hydrolysis of the Nitrile

Experimental Protocol:

-

Reflux the crude 2,3-dimethyl-2H-indazole-6-carbonitrile in a mixture of concentrated sulfuric acid (15 mL) and water (30 mL) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2,3-dimethyl-2H-indazole-6-carboxylic acid.

Protocol 4: Reduction of 2,3-Dimethyl-2H-indazole-6-carboxylic acid

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Experimental Protocol

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.0 g, 26.4 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cool the suspension to 0°C.

-

Slowly add a solution of 2,3-dimethyl-2H-indazole-6-carboxylic acid (2.5 g, 13.1 mmol) in anhydrous THF (30 mL) to the LAH suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

-

Cool the reaction to 0°C and quench by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Reagent and Reaction Parameters

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2,3-Dimethyl-2H-indazole-6-carboxylic acid | 190.20 | 2.5 g | 13.1 | Starting Material |

| Lithium aluminum hydride (LAH) | 37.95 | 1.0 g | 26.4 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 80 mL | - | Solvent |

| Parameter | Value | |||

| Temperature | 0°C to Reflux | |||

| Reaction Time | 3 hours | |||

| Expected Yield | >80% |

Characterization

The final product and all intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated acids and bases are corrosive and should be handled with extreme care.

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

-

Cyanide salts are highly toxic. All manipulations should be performed with extreme caution, and a quench solution (e.g., bleach) should be readily available.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1859-1881. [Link]

- CN103319410A - Synthesis method of indazole compound. (2013).

Sources

- 1. 2,3-Dimethyl-6-nitro-2H-indazole|High-Quality [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijesrt.com [ijesrt.com]

- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

Step-by-step preparation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole from precursors

Executive Summary & Strategic Rationale

The synthesis of 2,3-dimethyl-6-hydroxymethyl-2H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the N1 and N2 nitrogen atoms during alkylation. While N1-alkylation is thermodynamically favored, the 2H-indazole (N2-alkylated) core is a privileged scaffold in kinase inhibitors, most notably Pazopanib (Votrient) .

This application note details a robust, three-stage protocol designed to maximize N2-selectivity and yield. Unlike standard alkylation methods (e.g., Methyl Iodide/Base) which often yield difficult-to-separate N1/N2 mixtures, this protocol utilizes Trimethyloxonium tetrafluoroborate (Meerwein’s salt) to kinetically favor the N2-isomer.[1][2] The final hydroxymethyl handle is generated via a controlled hydride reduction, providing a versatile intermediate for further medicinal chemistry campaigns.

Key Chemical Challenges & Solutions

| Challenge | Mechanism | Solution |

| N1 vs. N2 Selectivity | Indazole tautomerism favors N1-alkylation under thermodynamic control.[1][2][3] | Use Meerwein’s Salt (Me₃OBF₄) for kinetic control to favor N2. |

| C3-Functionalization | C3 position is often unreactive in unsubstituted indazoles. | Build the C3-methyl group before ring closure using a 2-fluoroacetophenone precursor. |

| Chemoselectivity | Reduction of ester without over-reducing the indazole ring. | Use LiAlH₄ at controlled temperatures (0°C). |

Retrosynthetic Analysis

The logical disconnection reveals that the indazole core should be constructed with the C3-methyl group already in place, followed by N-methylation and functional group interconversion.

Figure 1: Retrosynthetic strategy prioritizing the pre-installation of the C3-methyl group and late-stage reduction.

Detailed Experimental Protocols

Phase 1: Core Construction (Indazole Ring Formation)

Objective: Synthesis of Methyl 3-methyl-1H-indazole-6-carboxylate.[4] Principle: Nucleophilic aromatic substitution of the fluorine by hydrazine, followed by condensation with the ketone.

Reagents:

-

Methyl 4-acetyl-3-fluorobenzoate (1.0 equiv)

-

Hydrazine hydrate (excess, ~3-5 equiv)

-

Ethanol or Methanol (Solvent)

Protocol:

-

Dissolve Methyl 4-acetyl-3-fluorobenzoate (10 g) in Ethanol (100 mL).

-

Add Hydrazine hydrate (2.5 mL) dropwise at room temperature. Caution: Exothermic.

-

Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Cool to room temperature. The product often precipitates upon cooling.

-

Concentrate the solvent to ~20% volume and pour into ice-water (200 mL).

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Checkpoint: 1H NMR should show the disappearance of the acetyl methyl singlet and appearance of the indazole NH (broad, >13 ppm).

Phase 2: Regioselective N2-Methylation

Objective: Synthesis of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate. Critical Process Parameter: Use of Trimethyloxonium tetrafluoroborate (Meerwein's Salt) is mandatory for high N2 selectivity. Using Methyl Iodide/K2CO3 will result in a ~1:1 mixture of N1/N2 isomers.

Reagents:

-

Methyl 3-methyl-1H-indazole-6-carboxylate (Intermediate from Phase 1)

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.2 equiv)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Moisture destroys Meerwein's salt.

-

Dissolve the indazole starting material (5 g) in anhydrous EtOAc (50 mL).

-

Add Trimethyloxonium tetrafluoroborate (4.5 g) in one portion at room temperature.

-

Stir vigorously under inert atmosphere for 4–12 hours. The reaction typically proceeds via a suspension.

-

Quench: Slowly add saturated aqueous NaHCO₃ solution. Caution: Gas evolution.

-

Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from EtOAc/Heptane or perform flash chromatography (DCM:MeOH 98:2). The N2-isomer is typically more polar than the N1-isomer.

-

Yield Expectation: 60–75% (N2-isomer).

Phase 3: Reduction to Alcohol

Objective: Preparation of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. Safety: LiAlH₄ is pyrophoric. Use dry solvents and handle under inert gas.

Reagents:

-

Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (Intermediate from Phase 2)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 1M in THF)

-

Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Cool a solution of the ester (2 g) in anhydrous THF (20 mL) to 0°C .

-

Add LiAlH₄ solution dropwise over 15 minutes. Maintain temperature <5°C.

-

Allow the reaction to warm to room temperature and stir for 1–2 hours.

-

Fieser Quench (Critical): Cool back to 0°C. For every 1g of LiAlH₄ used, add:

-

1 mL Water

-

1 mL 15% NaOH

-

3 mL Water

-

-

Stir until a white granular precipitate forms (aluminum salts).

-

Filter through a pad of Celite. Rinse the pad with THF.

-

Concentrate the filtrate to obtain the crude alcohol.

-

Final Purification: Column chromatography (DCM:MeOH 95:5) if necessary.

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow highlighting critical intermediates.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, compare your analytical data against these expected values. The N-Methyl shift is the primary diagnostic tool for confirming regiochemistry.

| Parameter | Expected Value | Diagnostic Significance |

| 1H NMR (N-Me) | 4.0 – 4.2 ppm (Singlet) | N2-Methyl typically appears downfield of N1-Methyl (approx 4.05 ppm vs 3.90 ppm). |

| 1H NMR (C3-Me) | 2.6 – 2.7 ppm (Singlet) | Confirms integrity of the C3 position. |

| 1H NMR (CH2-OH) | 4.6 – 4.8 ppm (Doublet/Singlet) | Confirms successful reduction of ester to alcohol. |

| Regioselectivity | > 10:1 (N2:N1) | If ratio is lower, check moisture content in Step 2 (Meerwein salt hydrolysis). |

References

- Pazopanib Intermediate Synthesis (N2-Methylation)

-

Regioselective Alkylation of Indazoles

- Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.

- Source: ResearchG

-

URL:[Link]

-

Reduction of Carboxylic Esters

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. idc-online.com [idc-online.com]

- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Reduction of carboxylic acids to alcohols [quimicaorganica.org]

Application Notes and Protocols for the Regioselective N-methylation of 6-Hydroxymethyl Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern drug discovery, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2][3][4] Their structural resemblance to indole allows them to act as bioisosteres, while the additional nitrogen atom provides unique hydrogen bonding capabilities, often leading to improved target affinity and pharmacokinetic properties.[1] The N-alkylation of the indazole core, particularly N-methylation, is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[2][3]

However, the synthesis of N-alkylated indazoles is frequently complicated by a lack of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of regioisomers upon alkylation.[5][6] The ability to selectively functionalize either the N1 or N2 position is paramount, as the biological activity of the resulting isomers can differ significantly. This document provides a detailed guide to understanding and controlling the N-methylation of 6-hydroxymethyl indazoles, a common building block in pharmaceutical synthesis.

The Challenge of Regioselectivity: A Tale of Two Nitrogens

The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors, primarily revolving around the principles of kinetic and thermodynamic control.[7]

-

Thermodynamic Control (N1-Methylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9][10] Consequently, the N1-methylated product is the thermodynamically favored isomer.[7][10] Reaction conditions that allow for equilibration, such as higher temperatures and the use of strong, non-nucleophilic bases in aprotic solvents, tend to favor the formation of the N1-isomer.[7]

-

Kinetic Control (N2-Methylation): The N2 lone pair is often considered more sterically accessible, making it the site of initial, faster reaction under certain conditions.[10] Therefore, the N2-methylated product is typically the kinetically favored isomer.[10] Milder reaction conditions, including the use of weaker bases and specific methylating agents, can lead to the preferential formation of the N2-isomer.[7]

The interplay of the chosen base, solvent, methylating agent, and the electronic and steric nature of substituents on the indazole ring all contribute to the final N1/N2 ratio.[8][9] For 6-hydroxymethyl indazole, the presence of the hydroxyl group may necessitate a protection strategy to prevent O-methylation, depending on the chosen reaction conditions.

Reaction Conditions for N-Methylation: A Comparative Overview

The selection of appropriate reaction conditions is crucial for achieving the desired regioselectivity in the N-methylation of 6-hydroxymethyl indazole. The following table summarizes various conditions reported for the N-alkylation of indazoles, which can be adapted for the 6-hydroxymethyl analog.

| Condition | Methylating Agent | Base | Solvent | Typical Outcome | Control | Reference |

| A | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Predominantly N1-methylation | Thermodynamic | [7][8][9] |

| B | Dimethyl carbonate (DMC) | 1,4-diazabicyclo[2.2.2]octane (DABCO) or Triethylenediamine | N,N-Dimethylformamide (DMF) | Predominantly N2-methylation | Kinetic | [7][11] |

| C | Methyl 2,2,2-trichloroacetimidate | Mildly acidic conditions | Dioxane | Highly selective N2-methylation | Kinetic | [10][12] |

| D | Phenyl trimethylammonium iodide (PhMe₃NI) | Cesium carbonate (Cs₂CO₃) | Toluene | Monoselective N-methylation (substrate dependent) | Kinetic/Thermodynamic | [13] |

| E | Methyl iodide (CH₃I) or Methyl toluene-p-sulfonate | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Mixture of N1 and N2 isomers | Varies | [5][10][14] |

Mechanistic Insights: The Path to N1 vs. N2 Selectivity

The regioselectivity of indazole N-methylation can be rationalized by considering the stability of the intermediate indazole anion and the transition states leading to the N1 and N2 products.

Caption: General reaction pathways for the N-methylation of indazole.

Under thermodynamic control (e.g., NaH in THF), the initially formed mixture of N1 and N2 products can equilibrate. Since the N1-isomer is generally more stable, it becomes the major product over time.[7][9] In contrast, under kinetic control, the reaction is irreversible, and the product ratio is determined by the relative rates of N1 and N2 alkylation.[10]

Experimental Protocols

Protocol 1: Selective N1-Methylation of 6-Hydroxymethyl Indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated product.

Materials:

-

6-Hydroxymethyl-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-hydroxymethyl-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-hydroxymethyl-1H-indazole.

Caption: Experimental workflow for the N1-methylation of 6-hydroxymethyl indazole.

Protocol 2: Selective N2-Methylation of 6-Hydroxymethyl Indazole (Kinetic Control)

This protocol aims to produce the kinetically favored N2-methylated isomer.

Materials:

-

6-Hydroxymethyl-1H-indazole

-

Dimethyl carbonate (DMC)

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-hydroxymethyl-1H-indazole (1.0 equiv) and DABCO (1.2 equiv) in DMF.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Slowly add dimethyl carbonate (1.5 equiv) dropwise to the mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-methyl-6-hydroxymethyl-2H-indazole.

Note on the Hydroxymethyl Group: In both protocols, the reactivity of the hydroxymethyl group should be considered. While under the basic conditions of Protocol 1, O-methylation is a potential side reaction, the use of a strong, non-nucleophilic base like NaH primarily facilitates N-deprotonation. In Protocol 2, the conditions are generally milder, reducing the likelihood of O-methylation. However, if significant O-methylation is observed, protection of the hydroxyl group (e.g., as a silyl ether) prior to N-methylation, followed by deprotection, may be necessary.

Conclusion

The regioselective N-methylation of 6-hydroxymethyl indazoles is a critical transformation in the synthesis of many pharmaceutical compounds. A thorough understanding of the principles of kinetic and thermodynamic control, coupled with careful selection of reaction conditions, allows for the targeted synthesis of either the N1 or N2 methylated isomer. The protocols provided herein serve as a starting point for the development of robust and selective methylation procedures for this important class of heterocyclic compounds.

References

- Development of a selective and scalable N1-indazole alkyl

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

-

Effect of base, solvent, and temperature. a. ResearchGate. [Link]

-

Development of a selective and scalable N 1-indazole alkylation. RSC Publishing. [Link]

-

N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

-

Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

-

Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. wuxibiology.com [wuxibiology.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

In vitro assay protocols involving 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Application Note: Characterization and Assay Protocols for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Introduction & Scope

2,3-Dimethyl-6-hydroxymethyl-2H-indazole (CAS: 1234616-80-8), also known as (2,3-dimethyl-2H-indazol-6-yl)methanol, is a critical heterocyclic building block and reference standard in the development of tyrosine kinase inhibitors. Structurally, it represents an oxidized congener of the key Pazopanib intermediate (2,3-dimethyl-2H-indazol-6-amine).

In drug discovery, this molecule serves two primary roles:

-

Metabolic Reference Standard: It is a potential Phase I metabolite of methyl-substituted indazole drugs, formed via CYP450-mediated hydroxylation.

-

Synthetic Scaffold: The primary alcohol at the C6 position provides a versatile "handle" for further derivatization (e.g., conversion to halides for coupling reactions) in Structure-Activity Relationship (SAR) campaigns.

This application note details optimized protocols for the solubilization , metabolic stability profiling , and cytotoxicity assessment of this specific indazole derivative.

Physicochemical Properties & Stock Preparation

Indazole derivatives are planar, aromatic systems prone to

| Property | Value | Notes |

| Molecular Weight | 176.22 g/mol | -- |

| LogP (Predicted) | ~1.3 - 1.8 | Moderately lipophilic; membrane permeable. |

| pKa | ~4.2 (Indazole N) | Weakly basic. |

| Solubility | Low in water; High in DMSO | Critical: Do not store in aqueous buffer. |

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

-

Weighing: Weigh approximately 1.76 mg of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole into a sterile, amber glass vial (to protect from potential photodegradation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher (≥99.9%).

-

Scientific Insight: Avoid using "wet" DMSO. Indazoles can form hydrates that alter apparent solubility.

-

-

Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

QC Check: Inspect under a light source. The solution must be optically clear.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stability is validated for 6 months.

Metabolic Stability Assay (Microsomal Stability)

Rationale: The hydroxymethyl group (-CH₂OH) on the indazole ring is a "soft spot" for metabolic clearance. It is susceptible to two major pathways:

-

Oxidation: Conversion to the aldehyde and subsequently the carboxylic acid by Alcohol Dehydrogenase (ADH) or CYP450s.

-

Glucuronidation: Direct conjugation by UDP-glucuronosyltransferases (UGTs).

This protocol focuses on Phase I NADPH-dependent clearance , the standard metric for lead optimization.

Experimental Workflow Diagram

Caption: Workflow for determining the intrinsic clearance (CLint) of the indazole intermediate.

Protocol 2: Phase I Microsomal Stability

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

0.1 M Phosphate Buffer (pH 7.4).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Procedure:

-

Pre-Incubation: Prepare a reaction mixture containing Liver Microsomes (final conc. 0.5 mg/mL) and the test compound (final conc. 1 µM) in Phosphate Buffer.

-

Note: The final DMSO concentration must be <0.1% to avoid inhibiting CYP enzymes.

-

-

Equilibration: Incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the reaction.

-

Sampling: At time points

minutes, remove 50 µL aliquots. -

Quenching: Immediately transfer the aliquot into a plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with the Internal Standard.

-

Mechanism: ACN precipitates the microsomal proteins, stopping metabolic activity instantly.

-

-

Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Analysis: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent peak (m/z ~177 [M+H]+).

Data Interpretation:

Plot

Metabolic Pathway Visualization

Understanding the fate of the hydroxymethyl group is vital for interpreting assay results. The diagram below illustrates the predicted oxidative cascade.

Caption: Primary metabolic pathways for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Cytotoxicity Profiling (MTS Assay)

Before using this compound as a scaffold in cell-based phenotypic screens, it is mandatory to confirm it does not possess non-specific cytotoxicity.

Protocol 3: MTS Cell Viability Assay Objective: Determine the IC50 for cellular toxicity.

-

Seeding: Plate HepG2 (liver) or HEK293 (kidney) cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the indazole compound (0.1 µM to 100 µM) in culture media (max 0.5% DMSO). Add to cells.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

Development: Add 20 µL of MTS reagent (Promega CellTiter 96®). Incubate for 1-4 hours.

-

Readout: Measure absorbance at 490 nm.

-

Validation: If the IC50 is < 10 µM, the compound is cytotoxic, and results from functional kinase assays may be confounded by cell death.

-

References

-

Chemical Identity & Properties

-

Synthetic Context (Pazopanib)

-

Kumar, D., et al. (2014). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

-

- Indazole Pharmacology

-

Assay Methodology

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield. The following question-and-answer guide provides in-depth, field-proven insights into the critical aspects of this multi-step synthesis.

Overview: A Strategic Approach to the Synthesis

The synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, a key intermediate in the development of various pharmacologically active molecules, presents several challenges that can impact yield and purity.[1][2][3] The most critical steps requiring careful optimization are the initial indazole formation, the regioselective N-methylation, and the final reduction of the C6 functional group. A typical synthetic pathway begins with a substituted nitro-toluene derivative, proceeds through a cyclization to form the indazole core, followed by methylation and functional group manipulation.

The following workflow diagram outlines a common and effective synthetic route.

Caption: A validated multi-step synthetic workflow for 2,3-Dimethyl-6-hydroxymethyl-2H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methylation of 3-methyl-6-nitro-1H-indazole results in a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2-methylated product?

A1: This is the most common and critical challenge in this synthesis. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, often leading to a mixture of isomers.[4][5][6] The desired 2,3-dimethyl-2H-indazole is the N2-alkylation product, which is typically the kinetically favored isomer, whereas the 1,3-dimethyl-1H-indazole is the thermodynamically more stable product.[6][7] Therefore, achieving high N2 selectivity requires carefully controlled, kinetically driven reaction conditions.

Causality & Strategy:

-

Steric Hindrance: The methyl group at the C3 position sterically hinders the N2 position. However, the lone pair on N2 is generally considered more accessible for initial attack.

-

Solvent Effects: Polar aprotic solvents like DMF or DMSO can influence the reactivity of the indazole anion and the alkylating agent.

-

Counter-ion Effects: The choice of base (e.g., NaOH, K2CO3, NaH) affects the nature of the indazolide salt. Some counter-ions may chelate with the N2 nitrogen and a substituent at the C7 position, directing alkylation to N1, though this is less of a factor for 6-substituted indazoles.[8]

-

Alkylating Agent: "Harder" alkylating agents may favor reaction at the "harder" N1 nitrogen, while "softer" agents might prefer the "softer" N2.

Caption: Kinetic vs. Thermodynamic control in the N-methylation of indazole.

Troubleshooting & Optimization Protocol:

To maximize the yield of the N2-isomer, consider the following conditions. A patent for the synthesis of a similar intermediate, 2,3-dimethyl-6-nitro-2H-indazole, suggests using dimethyl carbonate as a greener and effective methylating agent.[9]

| Parameter | Condition for High N2 Selectivity | Rationale | Reference |

| Methylating Agent | Dimethyl sulfate (DMS) or Methyl Iodide (MeI) | These are potent alkylating agents that favor kinetic control. | [10] |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | A moderately strong base is sufficient to deprotonate the indazole without creating overly harsh conditions that could lead to equilibration. | [10][11] |

| Solvent | Acetone, THF, or CH₂Cl₂ | Less polar aprotic solvents can enhance kinetic control compared to highly polar solvents like DMF at elevated temperatures. | [10] |

| Temperature | 15-25°C (Room Temperature) | Lower temperatures are crucial to prevent the reaction from reaching thermodynamic equilibrium, which favors the N1 isomer. | [10] |

| Phase-Transfer Catalyst | Tetrabutylammonium chloride (TBAC) | When using a biphasic system (e.g., Toluene/aq. NaOH), a PTC can facilitate the reaction under mild conditions, improving the kinetic product ratio. | [10] |

Recommended Protocol:

-

Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) in acetone (10 volumes).

-

Add powdered potassium carbonate (1.5 eq.).

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate (1.1 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 30°C.

-

Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

-

Filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can then be purified or carried forward. This method often yields an N2:N1 ratio exceeding 9:1.

Q2: I'm experiencing low yields during the final reduction of Methyl 2,3-dimethyl-2H-indazole-6-carboxylate to the corresponding alcohol. What are the potential side reactions and how can I mitigate them?

A2: The reduction of the ester at the C6 position is a critical final step. While seemingly straightforward, issues can arise from the choice of reducing agent and reaction conditions, potentially leading to incomplete conversion or unwanted side reactions.

Causality & Strategy:

-

Reducing Agent Reactivity: The primary choice is between sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

NaBH₄: Is a mild reducing agent, generally safe and effective for reducing aldehydes and ketones. It can reduce esters, but typically requires higher temperatures, longer reaction times, or the use of additives (e.g., LiCl) and may result in incomplete conversion.

-

LiAlH₄: Is a very powerful reducing agent that will efficiently reduce the ester to the primary alcohol at low temperatures. However, its high reactivity can sometimes lead to the reduction of the indazole ring itself, especially if there are residual nitro groups or other reducible functionalities. It also requires a strictly anhydrous setup and a more complex work-up procedure.

-

-

Side Reactions: Over-reduction of the heterocyclic ring is the main concern. While the indazole ring is aromatic and generally stable, harsh reducing conditions can compromise it.

Troubleshooting & Optimization Protocol:

| Reducing Agent | Advantages | Disadvantages | Optimal Conditions |

| Sodium Borohydride (NaBH₄) | Safer, easier work-up, high chemoselectivity. | Slower reaction with esters, may require heat or additives, risk of incomplete reaction. | Solvent: EtOH/THF or MeOH. Additive: LiCl (to form a more reactive borohydride species). Temperature: Reflux. |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, fast conversion, works at low temperatures. | Requires strict anhydrous conditions, pyrophoric, more hazardous work-up, potential for over-reduction. | Solvent: Anhydrous THF or Diethyl Ether. Temperature: 0°C to room temperature. |

Recommended Protocol (using LiAlH₄ for efficiency):

-

Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve the Methyl 2,3-dimethyl-2H-indazole-6-carboxylate (1 eq.) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by cooling to 0°C and slowly adding water (X mL), followed by 15% aq. NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Q3: Purification of the final product is challenging due to persistent impurities. What are the likely culprits and the most effective purification strategies?

A3: Effective purification is key to achieving the desired product quality and maximizing isolated yield. The primary impurities often stem from the N-methylation and final reduction steps.

Common Impurities & Identification:

-

1,3-Dimethyl-6-hydroxymethyl-1H-indazole: The N1-methylated isomer carried through the synthesis. It is often difficult to separate from the desired N2 product due to similar polarities.

-

Identification: ¹H NMR is a powerful tool. The chemical shifts of the N-methyl and aromatic protons are distinct for N1 and N2 isomers. For N2-methylindazoles, the N-CH₃ signal is typically found further downfield compared to the N1-isomer.[5]

-

-

Unreacted Starting Material: Incomplete reduction can leave residual Methyl 2,3-dimethyl-2H-indazole-6-carboxylate.

-

Identification: Easily detected by TLC (less polar spot) or LC-MS.

-

-

Over-reduced Byproducts: Products where the indazole ring has been partially or fully reduced.

-

Identification: These are often more polar and may appear as streaks on a TLC plate. Mass spectrometry is key to identifying their structures.

-

Purification Protocol:

-

Column Chromatography: This is the most effective method for separating the N1 and N2 isomers.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient solvent system is recommended. Start with a less polar mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity to 100% Ethyl Acetate, and then to 95:5 Ethyl Acetate:Methanol if necessary. The desired N2-isomer is typically slightly more polar and will elute after the N1-isomer.

-

-

Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an excellent final polishing step.

-

Solvent System: A mixture of polar and non-polar solvents is often effective. Good starting points to screen include Ethyl Acetate/Hexane, Toluene, or Isopropanol/Water. Dissolve the crude material in a minimum amount of the hot solvent and allow it to cool slowly to promote the formation of pure crystals.

-

By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity in the synthesis of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, facilitating the advancement of their research and development projects.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

Methylation of indazoles and related reactions. (1976). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Optimization for synthesis of 2H-indazole. (2021). ResearchGate. [Link]

-

Optimization of reaction conditions for the synthesis of indazolones. (2023). ResearchGate. [Link]

- New method of preparing Granisetron intermediate. (2003).

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug. (2015). ResearchGate. [Link]

-

INDAZOLE. Organic Syntheses. [Link]

- Preparation method of granisetron intermediate. (2020).

-

Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). ResearchGate. [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2004). University of Munich. [Link]

-

Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2018). ResearchGate. [Link]

-

Granisetron impurities: An overview. LGC Standards. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (2005). Organic & Biomolecular Chemistry. [Link]

- PROCESS FOR PREPARING A PHARMACEUTICALLY ACTIVE COMPOUND (GRANISETRON). (2009).

- Synthesis method of indazole compound. (2013).

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2021). ResearchGate. [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Chemistry Portal. [Link]

-

Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Copper-Catalyzed Addition of Grignard Reagents to in situ Generated Indole-Derived Vinylogous Imines. (2020). Angewandte Chemie International Edition. [Link]

-

2,3-Dimethyl-6-nitro-2H-indazole. (2009). Acta Crystallographica Section E. [Link]

-

2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]

- 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. (2014).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103739550A - 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN1429816A - New method of preparing Granisetron intermediate - Google Patents [patents.google.com]

Technical Support Center: Chromatographic Purification of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

Welcome to the dedicated support center for the chromatographic purification of 2,3-Dimethyl-6-hydroxymethyl-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable indazole derivative. Indazoles are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their purification, especially for functionalized analogues like the title compound, presents distinct challenges owing to their unique physicochemical properties.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles, optimize your separation, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 2,3-Dimethyl-6-hydroxymethyl-2H-indazole on standard silica gel?

The primary challenges stem from the molecule's dual chemical nature. It possesses a polar, hydrogen-bonding -CH2OH (hydroxymethyl) group and a basic indazole core. This combination leads to:

-

Strong Adsorption: The compound can bind very tightly to the acidic silanol groups on the silica surface, resulting in poor elution, low recovery, and significant peak tailing.[3]

-

Peak Tailing: Strong, non-ideal interactions between the basic nitrogen atoms of the indazole ring and the acidic silica cause asymmetrical peaks, which complicates fraction collection and reduces purity.[3]

-

Potential for Degradation: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive molecules during long purification runs.[4]

-

Co-elution with Polar Impurities: Synthesis byproducts with similar polarity can be difficult to resolve using standard solvent systems.

Q2: My compound is streaking on the TLC plate and won't move off the baseline in my flash column, even with 100% ethyl acetate. What should I do?

This is a classic sign that your compound is too polar for the selected mobile phase and is interacting too strongly with the silica gel.[4] Ethyl acetate alone is often insufficient to elute highly polar compounds containing hydrogen-bond donors like the hydroxymethyl group.

Immediate Actions:

-

Increase Mobile Phase Polarity: Introduce a stronger, more polar solvent like methanol (MeOH) into your eluent system. Start with a small percentage (e.g., 1-5% MeOH in dichloromethane or ethyl acetate) and gradually increase it.

-

Add a Basic Modifier: To counteract peak tailing and strong adsorption from the indazole nitrogens, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[3][4] This will compete for the acidic silanol sites on the silica.

Q3: I'm struggling to separate my target compound from a closely-running impurity. How can I improve the resolution?

Achieving separation between structurally similar compounds requires fine-tuning the selectivity of your chromatographic system.

-

Optimize the Solvent System: Instead of a simple two-solvent system (e.g., Hexane/EtOAc), try a ternary system (e.g., DCM/EtOAc/MeOH). The different solvent properties can alter the interactions and improve separation.

-

Change the Stationary Phase: If mobile phase optimization fails, the issue may be a lack of selectivity on silica. Consider alternatives like alumina (neutral or basic) or, for higher resolution, move to preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a polar-embedded or cyano column).[3]

-

Consider Recrystallization: If the impurity is an isomer or has different solubility properties, recrystallization can be a highly effective, non-chromatographic purification step that may be simpler than column chromatography.[5][6]

Q4: How can I determine if my compound is degrading on the silica column?

On-column degradation is a critical concern that can lead to low yields and the generation of new impurities. A simple test can help diagnose this issue.[4]

The Silica Gel Stability Test (2D TLC):

-

Dissolve a small amount of your crude material in a suitable solvent.

-

Spot the solution onto a TLC plate but do not elute it immediately.

-

Let the spotted plate sit on the bench for 30-60 minutes, allowing the compound to remain in contact with the silica.

-

Rotate the plate 90 degrees and elute it in a suitable mobile phase.

-

If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see new spots along the elution path, indicating the formation of degradation products.[4]

If degradation is confirmed, you must switch to a less acidic or inert stationary phase, such as deactivated silica, neutral alumina, or use a reverse-phase method.[3][4]

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing and Poor Recovery

Symptoms:

-

Chromatographic peaks are broad and asymmetrical, with a long "tail."

-

The yield of the purified compound is significantly lower than expected.

-

The compound seems to "smear" across many fractions.

Causality: The basic nitrogen atoms in the indazole ring are interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This secondary interaction is strong and kinetically slow, causing a portion of the molecules to lag behind the main peak, resulting in tailing and, in severe cases, irreversible adsorption.[3]

Troubleshooting Workflow: Mitigating Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Issue 2: The Compound is Highly Polar and Elutes with the Solvent Front or Not at All

Symptoms:

-

Even in 10-20% Methanol/DCM, the compound has a very high Rf on TLC (>0.8) and elutes in the first few fractions.

-

Alternatively, the compound remains at the baseline (Rf = 0) even with highly polar solvent systems.

Causality: This indicates a significant mismatch between the polarity of the analyte and the chosen chromatography mode. The hydroxymethyl group makes the compound highly polar, and normal-phase silica may not be the ideal choice.

Recommended Solutions: Alternative Chromatographic Modes

When normal-phase chromatography is not effective, switching to a different separation mechanism is the most logical step.

| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Best For... |

| Normal-Phase | Silica Gel (Polar) | Non-polar to polar gradient (e.g., Hexane -> EtOAc/MeOH) | Separating non-polar to moderately polar compounds. Often fails for very polar molecules. |

| Reverse-Phase (RP) | C18-bonded Silica (Non-polar) | Polar to non-polar gradient (e.g., Water -> Acetonitrile/MeOH) | Excellent for retaining and separating polar to moderately non-polar compounds. This is a highly recommended alternative. [7] |

| HILIC | Bare Silica, Amide, or Zwitterionic (Polar) | High organic solvent with a small amount of aqueous buffer | Retaining very polar compounds that show little to no retention in reverse-phase.[3] |

| Alumina Chromatography | Aluminum Oxide (Can be acidic, neutral, or basic) | Similar to normal-phase | Purifying compounds that are sensitive to the acidity of silica gel.[3] |

Expert Recommendation: For 2,3-Dimethyl-6-hydroxymethyl-2H-indazole, Reverse-Phase HPLC is often the most robust and reproducible method. The separation is based on hydrophobic interactions, which can be more predictable for this type of molecule than the complex polar/ionic interactions on silica.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a starting point for purification, assuming moderate polarity and the need to suppress silanol interactions.

Materials:

-

Crude 2,3-Dimethyl-6-hydroxymethyl-2H-indazole

-

Silica gel (230-400 mesh)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

-

Flash chromatography system or glass column

-

TLC plates, collection tubes

Methodology:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the mobile phase. If solubility is low, add a small amount of MeOH. Adsorb the sample onto a small amount of silica gel ("dry loading") by concentrating the solution in the presence of silica until a dry, free-flowing powder is obtained. This generally provides better resolution than injecting a liquid sample.[4]

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pack the column uniformly to avoid channels.

-

Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the starting mobile phase (e.g., 100% DCM + 0.5% TEA).

-

Loading: Carefully add the dry-loaded sample to the top of the column bed.

-

Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA maintained throughout) to elute the compound.

-

Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

Method Selection Workflow

Caption: Workflow for selecting the appropriate purification method.

References

-

8 , Agilent Technologies.

-

, University of Rochester, Department of Chemistry.

-

, BenchChem.

-